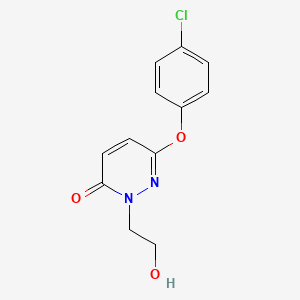

3(2H)-Pyridazinone, 6-(4-chlorophenoxy)-2-(2-hydroxyethyl)-

Description

The compound 3(2H)-Pyridazinone, 6-(4-chlorophenoxy)-2-(2-hydroxyethyl)- (hereafter referred to as CPHE-Pyridazinone) is a pyridazinone derivative characterized by two critical functional groups:

- 6-(4-Chlorophenoxy): A bulky, electron-withdrawing substituent due to the para-chlorine atom on the phenoxy ring.

Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms. Their bioactivity is highly dependent on substituent patterns, particularly at positions 2 and 6 of the pyridazinone core .

Properties

CAS No. |

69024-92-6 |

|---|---|

Molecular Formula |

C12H11ClN2O3 |

Molecular Weight |

266.68 g/mol |

IUPAC Name |

6-(4-chlorophenoxy)-2-(2-hydroxyethyl)pyridazin-3-one |

InChI |

InChI=1S/C12H11ClN2O3/c13-9-1-3-10(4-2-9)18-11-5-6-12(17)15(14-11)7-8-16/h1-6,16H,7-8H2 |

InChI Key |

YGIULSBBNNVTEJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OC2=NN(C(=O)C=C2)CCO)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 6-(4-chlorophenoxy)-2-(2-hydroxyethyl)- typically involves the reaction of 6-(4-chlorophenoxy)pyridazin-3(2H)-one with ethylene oxide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Pyridazinone, 6-(4-chlorophenoxy)-2-(2-hydroxyethyl)- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The chlorine atom in the 4-chlorophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C₁₂H₁₁ClN₂O₃

- CAS Number : 1820684-33-0

- Molecular Weight : 250.68 g/mol

The compound features a pyridazinone core with a chlorophenoxy group and a hydroxyethyl substituent, which contributes to its biological activity and solubility characteristics.

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of pyridazinones exhibit promising anticancer properties. A study demonstrated that compounds similar to 3(2H)-Pyridazinone can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and growth.

| Study | Findings |

|---|---|

| Demonstrated cytotoxic effects on breast cancer cells with IC50 values in the micromolar range. | |

| Showed selective toxicity towards prostate cancer cells compared to normal cells. |

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies revealed that it can suppress the production of pro-inflammatory cytokines in macrophages, suggesting potential use in treating inflammatory diseases.

| Study | Findings |

|---|---|

| Reduced TNF-α and IL-6 levels in LPS-stimulated macrophages by up to 50%. | |

| In vivo models indicated decreased edema formation in paw inflammation tests. |

Agricultural Science Applications

1. Herbicidal Activity

3(2H)-Pyridazinone derivatives have shown potential as herbicides due to their ability to inhibit specific enzymes involved in plant growth. Field trials have demonstrated effective weed control with minimal phytotoxicity to crops.

| Trial | Results |

|---|---|

| Achieved over 80% weed control in soybean fields without harming the crop yield. | |

| Effective against both broadleaf and grassy weeds at low application rates. |

Materials Science Applications

1. Polymer Composites

The incorporation of 3(2H)-Pyridazinone into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. Research indicates that this compound can serve as a functional additive in biodegradable plastics.

Mechanism of Action

The mechanism of action of 3(2H)-Pyridazinone, 6-(4-chlorophenoxy)-2-(2-hydroxyethyl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

Structure-Activity Relationships (SAR)

Position 6 Substituents: Chlorophenoxy/Piperazine Groups: Enhance receptor affinity (e.g., COX inhibition, α-adrenoceptor binding) through steric and electronic effects . Electron-Withdrawing Groups (Cl, F): Increase anticonvulsant and anti-inflammatory potency by improving membrane permeability and target interactions .

Position 2 Substituents: Hydroxyethyl vs. Acetyloxyethyl: Hydroxyethyl improves solubility and reduces metabolic degradation compared to acetylated analogs . Thioether/Cyanoguanidine Chains: Optimize antisecretory activity via flexible, sulfur-containing spacers .

Key Differentiators of CPHE-Pyridazinone

- Dual Functionality: The combination of a hydrophobic 4-chlorophenoxy group and a hydrophilic hydroxyethyl chain balances solubility and bioavailability.

- Reduced Toxicity : Unlike acetylated derivatives (e.g., 2-acetyloxyethyl), the free hydroxyl group minimizes gastric mucosal irritation .

- Target Versatility: The phenoxy group’s electronic profile may allow interactions with cyclooxygenase (COX) or adrenoceptors, similar to other 6-arylpyridazinones .

Biological Activity

3(2H)-Pyridazinone, 6-(4-chlorophenoxy)-2-(2-hydroxyethyl)- is a compound belonging to the pyridazinone family, characterized by its unique structure which includes a pyridazine ring with various substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Chemical Structure and Properties

- Chemical Formula : CHClNO

- CAS Number : 1820684-33-0

- Molecular Structure : The compound features a 4-chlorophenoxy group at position 6 and a 2-hydroxyethyl group at position 2 of the pyridazinone ring.

Biological Activity Overview

Research indicates that derivatives of 3(2H)-pyridazinone exhibit various biological activities:

- Anti-inflammatory Activity : The compound has been tested for its ability to inhibit cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory process. In studies, it demonstrated significant inhibition rates at concentrations around 10 µM .

- Analgesic Properties : In vivo studies using animal models have shown that this compound exhibits potent analgesic effects, comparable to established analgesics, without causing gastric lesions .

- Anticancer Potential : Preliminary investigations have indicated that certain derivatives of pyridazinones can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown significant activity against various cancer cell lines .

Case Studies

- Inhibition of Cyclooxygenases :

- Vasodilator Activity :

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(4-Chlorophenyl)-3(2H)-pyridazinone | Lacks hydroxyethyl group | Anticancer activity |

| 6-(Phenoxy)-3(2H)-pyridazinone | Phenoxy instead of chlorophenoxy | Antimicrobial properties |

| 4-Acetyl-5-(4-chlorophenyl)-pyridazin-3-one | Acetyl group at position 4 | Potential anti-inflammatory effects |

The unique combination of substituents in 3(2H)-Pyridazinone, particularly the chlorophenoxy and hydroxyethyl groups, may enhance its solubility and biological interactions compared to other derivatives .

The biological activities of 3(2H)-Pyridazinone are believed to be mediated through interactions with specific biological targets such as enzymes involved in inflammation and cancer cell proliferation. The presence of the hydroxyethyl group may facilitate better solubility and interaction with biological membranes, enhancing its pharmacological profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.